Sodium L-tartrate
Description
Historical Trajectories in Tartrate Chirality Research
The history of tartrate research is intimately linked with the fundamental discoveries in stereochemistry, the study of the spatial arrangement of atoms within molecules. Tartaric acid and its salts played a pivotal role in the early understanding of molecular chirality. wikipedia.orglibretexts.org
Seminal Discoveries in Optical Activity and Stereochemistry: Louis Pasteur's Early Investigations
The groundbreaking work of Louis Pasteur in the mid-19th century on tartaric acid is a cornerstone of stereochemistry. Jean Baptiste Biot had previously observed that certain substances, including tartaric acid obtained from natural sources, could rotate the plane of polarized light, a phenomenon known as optical activity. wikipedia.orglibretexts.orglibretexts.orgwikipedia.org An optically inactive form of tartaric acid, known as racemic acid (a mixture of both enantiomers), was also recognized. libretexts.orglibretexts.org
In 1848, Pasteur conducted meticulous studies on the crystalline forms of the sodium ammonium (B1175870) salt of racemic acid. libretexts.orglibretexts.orgsif.it He observed that crystals of this salt exhibited hemihedral facets, and crucially, he was able to physically separate two distinct types of crystals that were mirror images of each other, much like a left and a right hand. libretexts.orgsif.itfiveable.me
Upon dissolving these separated crystal forms, Pasteur discovered that the solutions rotated plane-polarized light in opposite directions. libretexts.orgfiveable.me One solution rotated light clockwise (dextrorotatory, or (+)), corresponding to the known natural tartaric acid, while the other rotated light counterclockwise (levorotatory, or (-)), representing a previously unknown form. libretexts.orgfiveable.me A mixture of equal parts of these two forms resulted in an optically inactive solution, explaining the nature of racemic acid. libretexts.org
Pasteur correctly reasoned that the macroscopic asymmetry of the crystals reflected a fundamental asymmetry at the molecular level. libretexts.orgfiveable.me This was the first demonstration of molecular chirality and its direct relationship to optical activity, laying the foundation for the concept of enantiomers – molecules with the same chemical formula and connectivity but non-superimposable mirror-image structures. libretexts.orgsif.itfiveable.me His work on tartrates marked the beginning of stereochemistry as a distinct field of study. libretexts.orgwikipedia.orgfiveable.memgscience.ac.in
Foundational Principles of L-Tartrate as a Chiral Building Block
L-tartrate, derived from L-(+)-tartaric acid, possesses a specific three-dimensional arrangement of atoms due to the presence of two chiral centers (stereocenters). fiveable.me The stereochemistry is defined by the (2R,3R) configuration according to the Cahn-Ingold-Prelog priority rules. atamankimya.comwikipedia.org This inherent chirality makes L-tartrate a valuable chiral building block in organic synthesis and other chemical applications.
As a chiral building block, L-tartrate can impart its stereochemical information to other molecules during chemical reactions. This is particularly important in the synthesis of enantiomerically pure compounds, where the desired biological or chemical activity is often associated with only one specific enantiomer. The two hydroxyl groups and the two carboxylate groups in the tartrate structure provide multiple sites for chemical modification and coordination with metal ions, allowing it to be incorporated into a wide range of molecular architectures and catalytic systems.
Overview of Contemporary Research Domains Utilizing Sodium L-Tartrate
This compound and its parent compound, L-tartaric acid, continue to be relevant in contemporary chemical research across various domains. Their utility stems from their well-defined chirality, availability, and chemical versatility.
One significant area of application is in asymmetric synthesis, where chiral molecules are synthesized with a specific stereochemical outcome. L-tartrate derivatives, such as diethyl L-tartrate, are used as chiral ligands or auxiliaries in catalytic asymmetric reactions to induce enantioselectivity. nih.govuclm.es For instance, dialkyl tartrates are employed in the Sharpless asymmetric epoxidation of allylic alcohols, a reaction that produces chiral epoxy alcohols with high enantioselectivity. uclm.es
This compound is also utilized in the preparation of metal complexes with specific chiral structures. These complexes can serve as catalysts in asymmetric transformations. Research has explored the use of L-tartrate in the formation of solid-state metal-L-tartrate compounds and complexes with transition metal ions like chromium, copper, and cobalt. atamanchemicals.comatamanchemicals.comrsc.org These tartrate-bridged complexes can exhibit interesting properties, such as proton conductivity, which is influenced by their hydration state and crystal structure. rsc.org
Furthermore, this compound is employed in analytical chemistry as a primary standard for Karl Fischer titration, a common method for determining water content. atamanchemicals.comatamanchemicals.comfishersci.caebi.ac.ukdrugbank.com Its ability to consistently capture a precise amount of water in its crystal structure makes it suitable for this purpose. atamanchemicals.comatamanchemicals.comebi.ac.uk
In addition to these areas, this compound finds use in buffers for molecular biology and cell culture applications. atamanchemicals.comatamanchemicals.comfishersci.cafishersci.fi While its role here is primarily related to pH buffering, its inherent chirality is a defining characteristic of the compound.
The diverse applications in asymmetric synthesis, catalysis, analytical chemistry, and biochemical buffers highlight the continued importance of this compound as a versatile chiral compound in advanced chemical research.
Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;(2R,3R)-2,3-dihydroxybutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2/t1-,2-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HELHAJAZNSDZJO-OLXYHTOASA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]([C@H](C(=O)[O-])O)(C(=O)[O-])O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Na2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | Sodium tartrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Sodium_tartrate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1028021, DTXSID2057861 | |
| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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Molecular Weight |
194.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Transparent, colourless crystals, Dihydrate: White solid; [Merck Index] Colorless odorless solid; [JECFA] White crystals with no odor to a slight tartaric odor; [Mallinckrodt Baker MSDS] | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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| Record name | DISODIUM TARTRATE | |
| Source | EU Food Improvement Agents | |
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| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium tartrate | |
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Solubility |
Soluble in cold water, 1 gram is insoluble in 3 ml of water. Insoluble in ethanol | |
| Details | MSDS | |
| Record name | Sodium tartrate | |
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| Details | MSDS | |
| Record name | DISODIUM TARTRATE | |
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| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
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CAS No. |
868-18-8, 51307-92-7, 6106-24-7 | |
| Record name | Sodium tartrate [NF] | |
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| Record name | Disodium (+/-)-tartrate | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, sodium salt (1:2), (2R,3R)-rel- | |
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| Record name | Butanedioic acid, 2,3-dihydroxy-, disodium salt, (2R,3R)-rel- | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt (1:2) | |
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| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, sodium salt, hydrate (1:2:2) | |
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| Record name | SODIUM TARTRATE | |
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| Record name | DISODIUM (±)-TARTRATE | |
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Synthetic Methodologies and Crystallization Science of Sodium L Tartrate and Its Derivatives
Crystal Growth Techniques for Sodium L-Tartrate and Related Salts
Growing high-quality single crystals of tartrates can be challenging, particularly for those that decompose before melting. researchgate.net Various methods have been developed to overcome these challenges.
Slow Evaporation Solution Growth Methodologies
The slow evaporation solution growth technique is a common method for obtaining single crystals. This method involves dissolving the target compound in a solvent and allowing the solvent to evaporate slowly, leading to supersaturation and subsequent crystal nucleation and growth. This technique has been successfully employed for growing single crystals of sodium hydrogen L-tartrate monohydrate. recentscientific.comtandfonline.comtandfonline.com In this method, a saturated aqueous solution of the tartrate salt is prepared, and the temperature may be controlled to facilitate slow evaporation and crystal formation over several days or weeks. tandfonline.comripublication.comresearchgate.net
Single Diffusion Silica (B1680970) Gel Growth Techniques
The single diffusion silica gel method is particularly useful for growing crystals of substances that are sparingly soluble in water or decompose at temperatures below their melting point. researchgate.net In this technique, a gel medium, typically silica gel, is prepared in a test tube. One reactant is mixed within the gel, while the other reactant is carefully poured as a supernatant solution on top of the gel. researchgate.netbjp-bg.com Crystal growth occurs as the ions from the supernatant solution diffuse slowly into the gel and react with the ions present in the gel. bjp-bg.comscialert.net This method helps in suppressing rapid nucleation, favoring the growth of larger, well-defined crystals. researchgate.netresearchgate.net For instance, copper tartrate crystals have been successfully grown using this technique by allowing a solution of copper chloride to diffuse into a silica gel containing tartaric acid. bjp-bg.comwjarr.com Optimum conditions for crystal growth, such as pH, specific gravity of the gel, and reactant concentrations, are crucial for obtaining good quality crystals. bjp-bg.comwjarr.com
Reactive Crystallization Approaches for Metal-Tartrate Compounds
Reactive crystallization involves the formation of crystals directly from a chemical reaction in solution. This method can be a rapid and environmentally benign strategy for crystallizing metal tartrates. eudl.eueudl.eu It typically involves mixing aqueous solutions of a metal salt and a tartaric acid or a tartrate salt, leading to the precipitation and crystallization of the metal tartrate. eudl.eueudl.eu For example, manganese(II)-L-tartrate has been crystallized by mixing aqueous solutions of manganese(II) chloride and L-tartaric acid, followed by neutralization with sodium carbonate to form disodium (B8443419) tartrate in situ. eudl.eu This approach can offer advantages in terms of yield, purity, and speed compared to other methods like gel growth, which can take days to weeks. recentscientific.comeudl.eu
Directed Synthesis of Solid-State Metal-L-Tartrate Coordination Compounds
Metal-L-tartrate compounds are a class of coordination complexes formed by the interaction of metal ions with the tartrate ligand. These compounds have garnered attention for their diverse properties and potential applications. eudl.eu
Preparation Protocols for Bivalent Metal-Tartrate Complexes (e.g., Mn, Fe, Co, Ni, Cu, Zn)
Solid-state coordination compounds of bivalent metals (Mn, Fe, Co, Ni, Cu, Zn) with L-tartrate have been synthesized using various methods. atamanchemicals.comscientificlabs.ieatamanchemicals.comresearchgate.net A common approach involves the reaction of a bivalent metal salt with tartaric acid or a soluble tartrate salt in an aqueous solution. ontosight.ai The specific synthesis method can influence the resulting structure and properties of the metal tartrate complex.
For example, manganese(II) tartrate can be synthesized by reacting manganese(II) chloride with L-tartaric acid and sodium carbonate in water. eudl.eu Nickel tartrate can be prepared by direct precipitation from aqueous solutions of nickel sulfate (B86663) and sodium potassium tartrate. Hydrothermal or solvothermal methods, involving reactions under elevated temperatures and pressures, are also employed to obtain crystalline metal tartrate complexes with defined structures. tandfonline.commdpi.com
Studies have characterized the synthesized metal tartrates using techniques such as thermogravimetry (TG-DTA), differential scanning calorimetry (DSC), powder X-ray diffractometry (PXRD), infrared spectroscopy (FT-IR), elemental analysis, and complexometry. bjp-bg.comeudl.euresearchgate.netijarse.com These characterization methods provide information about the composition, thermal behavior, crystal structure, and functional groups present in the metal-tartrate complexes. bjp-bg.comeudl.euresearchgate.netijarse.comias.ac.in For instance, TG-DTA and DSC analyses can reveal the hydration state and thermal decomposition pathway of the compounds. researchgate.netijarse.com FTIR spectroscopy confirms the presence of characteristic functional groups of the tartrate ligand and metal-oxygen stretching vibrations. bjp-bg.comeudl.euias.ac.in
The thermal stability of anhydrous bivalent metal tartrates varies depending on the metal ion, following an observed order. researchgate.net
| Metal Ion | Relative Thermal Stability (Anhydrous) |
| Zn | Highest |
| Cu | High |
| Mn = Co | Moderate |
| Ni | Lower |
| Fe | Lowest |
Based on thermal decomposition data. researchgate.net
The coordination environment around the metal center in these complexes can vary. For example, in some copper(II)-tartrate coordination polymers, the copper(II) atom exhibits a distorted octahedral geometry, coordinating with oxygen atoms from water molecules and tartrate ligands. tandfonline.comtandfonline.com The tartrate ligand can adopt different coordination modes, bridging multiple metal centers and forming polymeric structures. tandfonline.comtandfonline.comnih.govingentaconnect.com
Controlled Formation of Metal Oxide Nanoparticles via Thermal Decomposition of Tartrate Precursors
Metal tartrate complexes serve as effective precursors for the synthesis of metal oxide nanoparticles through thermal decomposition. atamanchemicals.comscientificlabs.ieatamanchemicals.comnih.govresearchgate.netsemanticscholar.orgscispace.comuoc.ac.in This method is considered a practical approach for producing monodispersed nanoparticles with controlled size and morphology. nih.govresearchgate.netscispace.com
The thermal decomposition of metal tartrates typically involves heating the precursor material to elevated temperatures in the presence of air, leading to the breakdown of the organic tartrate ligand and the formation of the corresponding metal oxide. researchgate.nethep.com.cn For instance, copper and cobalt oxide nanoparticles have been obtained by the thermal decomposition of their respective tartrate complexes at temperatures around 500°C. researchgate.netscispace.com Nickel particles have also been prepared by the decomposition of nickel tartrate precursor particles at temperatures ranging from 360 to 400°C. hep.com.cn
The use of coordination compounds as precursors offers advantages, as they can be decomposed at relatively low temperatures to yield the desired metal oxide product. researchgate.net The morphology and size of the resulting nanoparticles can be influenced by the synthesis conditions of the tartrate precursor and the parameters of the thermal decomposition process, such as temperature and time. nih.govhep.com.cn
Characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), transmission electron microscopy (TEM), and Fourier transform infrared spectroscopy (FTIR) are used to analyze the composition, crystal structure, morphology, and size of the synthesized metal oxide nanoparticles. researchgate.nethep.com.cn
| Metal Tartrate Precursor | Decomposition Product (Metal Oxide) | Typical Decomposition Temperature Range |
| Copper Tartrate | Copper Oxide (e.g., CuO) | ~500°C |
| Cobalt Tartrate | Cobalt Oxide (e.g., Co₃O₄) | ~500°C |
| Nickel Tartrate | Nickel (metal) | 360-400°C |
Note: Specific decomposition temperatures and products can vary depending on the exact tartrate complex and conditions. researchgate.netscispace.comhep.com.cn
This controlled thermal decomposition route provides a pathway for the synthesis of various metal oxide nanoparticles with potential applications in diverse fields. atamanchemicals.comatamanchemicals.comnih.govresearchgate.net
Advanced Structural and Crystallographic Characterization
Single Crystal X-ray Diffraction (SC-XRD) Studies
Single Crystal X-ray Diffraction (SC-XRD) is a powerful technique used to determine the detailed atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern produced when X-rays interact with a single crystal, researchers can deduce the arrangement of atoms in three dimensions.
SC-XRD enables the precise determination of the unit cell parameters (the dimensions and angles of the smallest repeating unit of the crystal) and the space group symmetry (describing the symmetry elements present in the crystal lattice). Sodium L-tartrate dihydrate (Na₂C₄H₄O₆ · 2H₂O) is reported to crystallize in the orthorhombic crystal system. Studies have indicated that it belongs to the space group V", which corresponds to P2₁2₁2₁ ias.ac.in. The unit cell of this compound dihydrate contains four molecules ias.ac.in.
While specific unit cell parameters for this compound dihydrate from the search results are limited, studies on related tartrate compounds provide examples of such data obtained via SC-XRD. For instance, sodium hydrogen tartrate monohydrate crystallizes in the orthorhombic system with space group P2₁2₁2₁ and unit cell parameters a = 7.2430 Å, b = 8.6780 Å, and c = 10.6010 Å, with α = β = γ = 90° scialert.net. Another related compound, potassium sodium tartrate tetrahydrate, has been reported with orthorhombic unit cell parameters a = 11.7859 Å, b = 14.1972 Å, and c = 6.1875 Å at 105 K nih.gov.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| This compound dihydrate | Orthorhombic | P2₁2₁2₁ | - | - | - | 90 | 90 | 90 | 4 |
| Sodium Hydrogen Tartrate Monohydrate | Orthorhombic | P2₁2₁2₁ | 7.2430 | 8.6780 | 10.6010 | 90 | 90 | 90 | 4 |
| Potassium Sodium Tartrate Tetrahydrate (at 105 K) | Orthorhombic | - | 11.7859 | 14.1972 | 6.1875 | 90 | 90 | 90 | 4 |
SC-XRD allows for the detailed visualization of how this compound molecules are arranged in the crystal and how they interact with each other and with co-crystallized water molecules. The structure of this compound dihydrate involves sodium cations, L-tartrate anions, and water molecules ias.ac.in. In crystalline tartrates, the tartrate ions can act as ligands, coordinating to metal ions rsc.orgrsc.orgiucr.org. The supramolecular structure is significantly influenced by hydrogen bonding networks formed between the tartrate anions and water molecules nih.govrsc.orgiucr.orgresearchgate.netpsu.edu. These interactions play a crucial role in stabilizing the crystal lattice. For example, in potassium sodium tartrate tetrahydrate, infinite helical chains of O-H/O hydrogen bonds exist between water molecules and oxygen atoms of the tartrate anions researchgate.netpsu.edu.
SC-XRD provides detailed information about the coordination environment around the sodium ions within the crystal lattice of this compound. In related hydrated sodium tartrate structures, sodium ions are typically coordinated by oxygen atoms from the carboxylate groups, hydroxyl groups of the tartrate ligand, and water molecules rsc.orgpsu.eduresearchgate.netresearchgate.netresearchgate.net. The coordination polyhedra around sodium ions are often described as distorted octahedra or distorted pentagonal bipyramids rsc.orgresearchgate.netresearchgate.netresearchgate.net. For instance, in one study on a manganese L-tartrate complex containing sodium ions, the Na-O bond lengths around different sodium sites ranged from 2.317(10) to 2.730(3) Å, from 2.332(3) to 2.677(10) Å, and from 2.397(8) to 2.569(9) Å rsc.orgresearchgate.net.
Studies investigating the high-pressure behavior of tartrate-containing compounds, such as Na₅[Mn(L-tart)₂]·12H₂O, provide insights into how the crystal structure and coordination environments adapt under pressure rsc.orgresearchgate.netgla.ac.ukrsc.org. Applying pressure can lead to compression of the coordination spheres, particularly around the sodium ions rsc.orgresearchgate.net. For example, in Na₅[Mn(L-tart)₂]·12H₂O, a more pronounced contraction in bond lengths was observed around the sodium ions upon increasing pressure from 0.34 to 3.49 GPa rsc.orgresearchgate.net. This indicates that the coordination environment around sodium is sensitive to pressure changes. High-pressure studies can also reveal the relative compressibility of the material, with Na₅[Mn(L-tart)₂]·12H₂O found to be relatively incompressible compared to other molecular solids rsc.orgresearchgate.net. High-pressure crystallization has also been explored for resolving enantiomers of sodium tartrate monohydrate nih.gov.
Powder X-ray Diffraction (PXRD) Analysis for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a valuable technique for identifying the crystalline phases present in a sample. By analyzing the diffraction pattern of a powdered crystalline material, which consists of a series of peaks at specific angles (2θ), the unique crystallographic fingerprint of a compound can be obtained and compared to reference patterns for identification.
PXRD analysis is commonly used to confirm the crystalline phase of synthesized or grown sodium tartrate compounds. It has been employed to confirm the formation of sodium hydrogen L-tartrate single crystals and manganese (II)-L-tartrate eudl.eutandfonline.com. PXRD data, along with profile fitting analysis, can also be used to study structural transformations, such as those resulting from the dehydration of hydrated tartrate complexes upon heating rsc.orgirb.hr. The analysis of PXRD patterns can provide information about the crystal system and space group, corroborating findings from single crystal studies or providing data for polycrystalline samples researchgate.netresearchgate.netresearchgate.net. Well-defined Bragg peaks in a PXRD pattern indicate high crystallinity of the material researchgate.net.
| Technique | Application | Insights Gained |
| SC-XRD | Structure determination of single crystals | Unit cell parameters, space group, atomic positions, bond lengths and angles |
| SC-XRD | Elucidation of molecular and supramolecular structures | Arrangement of molecules, hydrogen bonding, packing interactions |
| SC-XRD | Investigation of coordination environments | Geometry and composition of coordination polyhedra around metal ions |
| SC-XRD | High-pressure studies | Structural changes, compressibility, phase transitions under pressure |
| PXRD | Identification of crystalline phases in powder samples | Confirmation of compound identity, presence of different crystalline forms |
| PXRD | Analysis of structural transformations (e.g., dehydration) | Changes in crystal structure and unit cell upon external stimuli |
Sophisticated Spectroscopic Characterization Techniques
Vibrational Spectroscopic Approaches
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, offering information about its functional groups and molecular structure.
FTIR spectroscopy is a widely used technique for identifying the functional groups present in Sodium L-tartrate by analyzing its vibrational spectrum. The IR spectrum of this compound exhibits characteristic bands corresponding to the stretching and bending vibrations of its constituent groups, such as carboxylate (COO⁻), hydroxyl (O-H), and carbon-hydrogen (C-H) bonds. scialert.net
Studies on tartrate compounds, including sodium salts, have identified key vibrational modes in FTIR spectra. For instance, the antisymmetric and symmetric stretching vibrations of the carboxylate groups are typically observed in specific regions of the spectrum. scialert.netuni-muenchen.deresearchgate.net The C=O stretching vibration of carboxylic acids generally appears in the region of 1870-1650 cm⁻¹, while C-O stretching modes are often found near 1320-1210 cm⁻¹. scialert.net O-H stretching vibrations from hydroxyl groups are expected in the 3500-3000 cm⁻¹ range, with variations depending on hydrogen bonding. scialert.netresearchgate.net
Research findings indicate that sodium coordination can alter the vibrational modes of the tartrate dianion, particularly affecting the C=O stretching vibration, which has been observed around 1600 cm⁻¹ in IR spectra, supporting computational structural models. FTIR spectroscopy has also been used to confirm the presence of sodium hydrogen L-tartrate within grown crystals. researchgate.net
| Functional Group | Typical IR Region (cm⁻¹) | Observed Bands for Tartrates (cm⁻¹) |
| C=O Stretching | 1870-1650 | ~1600, 1873, 1721 scialert.net |
| C-O Stretching | 1320-1210 | 1304, 1211 scialert.net |
| O-H Stretching | 3500-3000 | 3428, 3321, 2976 scialert.net |
| COO⁻ Antisymmetric | ~1600 | 1611 researchgate.net |
| COO⁻ Symmetric | ~1400 | 1384 researchgate.net |
| C-H Bending | 1490-1410, ~1340 | 1342 uni-muenchen.de |
| C-H Stretching | ~2980 | 2976 scialert.net |
Raman spectroscopy complements FTIR by providing information about different vibrational modes, particularly those that are Raman-active. The Raman spectrum of this compound reveals specific peaks corresponding to various molecular vibrations. researchgate.netias.ac.infrontiersin.org
Studies comparing the Raman spectra of sodium and potassium tartrates have shown a close correspondence in the region of frequency shifts from 230 to 3500 cm⁻¹, indicating that the lines in this region are primarily due to the internal oscillations of the tartrate ion and water molecules. ias.ac.in Specific Raman shifts have been attributed to modes such as C-C stretching, C-H bending, and oscillations of the ionized carboxyl group. scialert.netias.ac.in
For sodium tartrate, a weak band around 1400 cm⁻¹ has been observed in the Raman spectrum. ias.ac.in Peaks at 805, 991, and 1386 cm⁻¹ in the Raman spectrum of this compound dibasic dihydrate have been attributed to specific vibrational modes. researchgate.net
| Functional Group/Mode | Observed Raman Bands (cm⁻¹) |
| C-C Stretching | 887, 838 scialert.net |
| C-H Bending | 1258, 1142 scialert.net |
| Ionized Carboxyl | 1560-1604 ias.ac.in |
| C-H Bending | 1432, 1463 ias.ac.in |
| Tartrate Ion/Water | 230-3500 region ias.ac.in |
| C*H Bending | 1340 researchgate.net |
| COO⁻ Antisymmetric | 1611 researchgate.net |
| COO⁻ Symmetric | 1384 researchgate.net |
| Specific Modes | 805, 991, 1386 researchgate.net |
Vibrational Circular Dichroism (VCD) spectroscopy is a powerful technique for determining the absolute configuration and conformation of chiral molecules like this compound by measuring the differential absorption of left and right circularly polarized infrared light. uni-muenchen.deresearchgate.net
The VCD spectrum of this compound solution exhibits characteristic bands that provide information about its stereochemistry and preferred conformation. For instance, a negative couplet (positive at higher frequency and negative at lower frequency) has been observed in the VCD spectrum of this compound solution for the antisymmetric carboxylate stretching mode. uni-muenchen.de This observation is consistent with a preferred anti conformation of the tartrate ions in which the transition moments of the two symmetric carboxylate stretching modes are coplanar. uni-muenchen.de
VCD studies have indicated that tartrate salts, including sodium tartrate, show a strong preference for the anti conformation in solution, which appears to be independent of the solvent and the nature of the cation. uni-muenchen.deresearchgate.net Changes in VCD spectra have been observed when tartrate ions are incorporated into ordered structures like chiral bilayer membranes, suggesting that the spectral modifications are related to the chiral arrangement of the tartrate molecules rather than a change in their intrinsic conformation. uni-muenchen.deuni-muenchen.de
Electronic Spectroscopic Analysis
Electronic spectroscopy, such as UV-Vis and Electronic Circular Dichroism (ECD), probes the electronic transitions within a molecule, providing insights into its electronic structure and, in the case of chiral molecules, their conformation in solution.
UV-Vis spectroscopy is used to study the electronic transitions of this compound in the ultraviolet and visible regions of the electromagnetic spectrum. This technique can provide information about the presence of chromophores and the optical transparency of the compound. scialert.netuni-muenchen.deatamankimya.comamericanelements.comthermofisher.comthermofisher.com
The UV-Vis absorption spectrum of this compound typically shows absorption in the lower UV region. For example, the absorption spectrum of this compound in aqueous solution has been measured in the region of the carboxylate chromophores, around 190–250 nm. uni-muenchen.de A shoulder at 209 nm in the UV spectrum has been attributed to the n-p* transition of the carboxylate group. uni-muenchen.de
Studies on related tartrate crystals, such as sodium hydrogen tartrate monohydrate, have shown high transparency above 300 nm, extending through the visible region up to the infrared region. scialert.netresearchgate.net The optical band gap for sodium hydrogen tartrate monohydrate has been determined to be around 5.5 eV, characteristic of a dielectric material. scialert.netresearchgate.net For copper sodium tartrate crystals, a lower cut-off wavelength at 334 nm in the UV region has been observed, with good transmittance in the visible region. scispace.com
| Spectroscopic Technique | Wavelength/Wavenumber Range | Key Findings for this compound | References |
| UV-Vis Absorption | 190-250 nm | Absorption in lower UV region, shoulder at 209 nm (carboxylate n-p*) | uni-muenchen.de |
| Optical Transparency | >300 nm (visible-NIR) | High transparency observed in related tartrate crystals | scialert.netresearchgate.net |
| Optical Band Gap | - | ~5.5 eV for sodium hydrogen tartrate monohydrate | scialert.netresearchgate.net |
| Lower Cut-off Wavelength | - | 334 nm for copper sodium tartrate crystals | scispace.com |
Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for studying the conformation of chiral molecules in solution by measuring the differential absorption of left and right circularly polarized UV-Vis light. uni-muenchen.dethermofisher.com
The ECD spectrum of this compound in aqueous solution is typically measured in the absorption region of the carboxylate chromophores (190–250 nm). uni-muenchen.de The ECD spectrum of this compound in aqueous solution has been reported to be temperature-independent and shows two negative bands at 194 and 211 nm. uni-muenchen.de The band at 211 nm is attributed to the n-p* transition of the carboxylate group. uni-muenchen.de
The absence of exciton (B1674681) coupling between the carboxylates in the ECD spectrum of this compound in solution is consistent with the expected anti conformation, where the transition moments of the two chromophores are coplanar and sufficiently separated to minimize coupling. uni-muenchen.deuni-muenchen.de However, significant changes in the ECD spectra have been observed when tartrate is incorporated into ordered systems like chiral bilayer membranes, indicating that the spectral changes are primarily due to the chiral arrangement of the tartrate ions within these structures rather than a conformational change of the tartrate ions themselves. uni-muenchen.deuni-muenchen.de
| Spectroscopic Technique | Wavelength Range | Key Findings for this compound | References |
| ECD Spectroscopy | 190-250 nm | Two negative bands at 194 and 211 nm in aqueous solution | uni-muenchen.de |
| Absence of exciton coupling consistent with anti conformation in solution | uni-muenchen.deuni-muenchen.de | ||
| Spectral changes in ordered structures due to chiral arrangement | uni-muenchen.deuni-muenchen.de |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a magnetic field and radiofrequency pulses, NMR provides detailed information about the chemical environment of specific atoms within a molecule. For this compound, ¹H and ¹³C NMR spectroscopy are invaluable tools for confirming its structure, which contains chiral centers and various functional groups.
Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation
¹H NMR spectroscopy focuses on the hydrogen nuclei (protons) within a molecule, while ¹³C NMR spectroscopy analyzes the carbon-13 isotopes. Both techniques provide complementary information crucial for the unambiguous identification and structural elucidation of this compound.
In the ¹H NMR spectrum of this compound, the chemically distinct protons give rise to specific signals (peaks) at different chemical shifts (δ), measured in parts per million (ppm). The integration of these signals is proportional to the number of protons they represent, and their splitting patterns (multiplicity) provide information about the number of neighboring protons. For this compound, with its symmetric L-tartrate anion, one would typically observe signals corresponding to the protons on the chiral carbon atoms and potentially signals from hydroxyl protons, depending on the solvent and conditions. Studies involving vanadium-tartrate complexes have utilized ¹H NMR to investigate the tartrate ligand, indicating the presence of signals corresponding to the tartrate structure. scielo.brscielo.br While specific chemical shift values for pure this compound in a standard solvent like D₂O are expected, the provided search results primarily discuss NMR in the context of metal complexes or refer to spectral databases that require access. PubChem does indicate the availability of ¹H NMR spectra for Sodium tartrate dihydrate. nih.gov
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will produce a signal in the ¹³C NMR spectrum. The chemical shifts of these signals are influenced by the electronic environment of the carbon atoms, allowing for differentiation between carboxylate carbons and those bearing hydroxyl groups. Research on vanadium-tartrate complexes has also employed ¹³C NMR to study the tartrate ligand, reporting carbon signals at specific ppm values, which can be correlated to the carbon atoms of the tartrate structure. scielo.brscielo.br PubChem also lists the availability of ¹³C NMR spectra for Sodium tartrate dihydrate. nih.govspectrabase.com
Detailed research findings often involve analyzing the chemical shifts and coupling constants obtained from high-resolution NMR spectra. For this compound, the presence of two chiral centers (C2 and C3) leads to specific coupling patterns in the ¹H NMR spectrum for the protons attached to these carbons. The ¹³C NMR spectrum would typically show signals for the two carboxylate carbons (C1 and C4) and the two hydroxyl-bearing carbons (C2 and C3). Due to the symmetry of the L-tartrate anion, the signals for C1 and C4 are equivalent, as are the signals for C2 and C3, resulting in fewer distinct signals than the total number of carbon atoms.
While specific, readily available quantitative NMR data tables for this compound were not extensively detailed in the immediate search results, the existence of these spectra in databases and their application in related studies confirm their utility in structural confirmation. scielo.brscielo.brnih.govspectrabase.com The chemical shifts observed in both ¹H and ¹³C NMR spectra serve as a unique fingerprint for this compound, allowing chemists to confirm its identity and assess its purity by comparing experimental spectra to known reference data.
Below is an illustrative interactive table representing typical NMR data that would be obtained for this compound based on its chemical structure and general knowledge of NMR spectroscopy. Specific values can vary slightly depending on the solvent, concentration, and instrument used.
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound
Note: The chemical shifts and multiplicities provided in this table are approximate and can vary based on experimental conditions and solvent. The multiplicity for the CH protons is listed as a singlet assuming measurement in D₂O, where the hydroxyl protons exchange rapidly with the solvent and their coupling is not observed.
Computational Chemistry and Theoretical Modeling
Density Functional Theory (DFT) Calculations and Quantum Chemical Analysis
DFT calculations are a common tool for investigating the properties of molecules at a quantum mechanical level. researchgate.netresearchgate.netdergipark.org.trnih.govsintef.nodntb.gov.ua For tartrate systems, DFT has been used to analyze various characteristics, offering a detailed understanding of their behavior. researchgate.netresearchgate.netresearchgate.netresearchgate.net
Prediction and Optimization of Molecular Structures and Conformational Landscapes
Computational methods, including molecular mechanics and DFT, are employed to perform conformational analysis and optimize the molecular structures of tartrate-related compounds. researchgate.netresearchgate.net These calculations help in identifying stable conformers and understanding their relative energies. For instance, studies on tartrate have identified principal conformations, such as gauche (G) and trans (T) conformers, and calculated their energy profiles using DFT. researchgate.net The conformation of the L-tartrate molecule can be influenced by intermolecular and intramolecular interactions. yu.edu
Analysis of Electronic Properties: Frontier Molecular Orbitals (HOMO/LUMO)
DFT calculations are frequently used to analyze the electronic properties of molecules, including the determination of Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netdergipark.org.trnih.govmdpi.comirjweb.comnih.govresearchgate.net The energy gap between HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's chemical reactivity and stability. irjweb.comnih.gov A larger HOMO-LUMO gap generally suggests higher stability and lower chemical reactivity, while a smaller gap indicates lower stability and higher chemical reactivity, often facilitating intramolecular charge transfer. dergipark.org.trirjweb.com Studies have utilized DFT to probe the FMOs of tartrate-related structures. researchgate.net
Here is a conceptual representation of HOMO and LUMO energy levels based on general DFT analysis principles (specific values for Sodium L-tartrate would require dedicated calculations):
| Molecular Orbital | Description |
| LUMO | Lowest Unoccupied Molecular Orbital |
| HOMO | Highest Occupied Molecular Orbital |
| HOMO-LUMO Gap | Energy difference between LUMO and HOMO |
Calculation of Nonlinear Optical Properties: First Hyperpolarizability (β)
Computational methods, including DFT, are applied to calculate nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). researchgate.netdergipark.org.trcusat.ac.in The first hyperpolarizability is a measure of a material's ability to exhibit second-order NLO effects. researchgate.netdtic.mil DFT calculations have been employed to analyze the first hyperpolarizability of tartrate-based compounds to assess their potential for NLO applications. researchgate.netresearchgate.netdergipark.org.tr These calculations can help validate a compound's suitability as an NLO candidate. researchgate.net
Quantum Mechanical/Molecular Mechanical (QM/MM) Hybrid Methods
QM/MM hybrid methods combine quantum mechanical calculations for a specific region of interest with molecular mechanical calculations for the rest of the system. These methods are useful for studying large molecular systems or complex environments, such as molecules in solution or interacting with surfaces. While the provided search results mention QM/MM in the context of predicting optical properties of a different system researchgate.net, and molecular mechanics/molecular dynamics (MM/MD) simulations for tartrate interactions with surfaces mdpi.com, specific applications of QM/MM hybrid methods solely on this compound itself are not explicitly detailed in the provided snippets. However, QM/MM is a relevant theoretical approach for complex systems involving molecules like tartrate in various environments.
Simulation of Spectroscopic Signatures (e.g., Absorption, VCD Spectra)
Computational methods, including DFT and Time-Dependent DFT (TD-DFT), are used to simulate spectroscopic signatures, such as absorption (UV-Vis) and Vibrational Circular Dichroism (VCD) spectra. researchgate.netresearchgate.netresearchgate.netuni-muenchen.deacs.org These simulations are crucial for comparing theoretical results with experimental spectra and for assigning absolute configurations of chiral molecules. researchgate.netresearchgate.net For instance, DFT calculations have been compared with experimental IR and VCD spectra of tartrate derivatives to understand conformers and assign absolute configurations. researchgate.netresearchgate.netuni-muenchen.de The VCD spectra of this compound in solution have been investigated and compared with theoretical calculations. uni-muenchen.de
Theoretical Insights into Reaction Mechanisms and Molecular Interactions
Theoretical calculations provide insights into the reaction mechanisms and molecular interactions involving tartrate. mdpi.comosti.govresearchgate.netnii.ac.jp Molecular dynamics (MD) simulations and molecular mechanics (MM) calculations have been used to study the interactions of tartrate-based films with surfaces and ions, such as chloride ions, to understand their inhibitory properties against corrosion. mdpi.com These studies can reveal details about the adsorption of tartrate molecules, the interaction energies, and the role of water molecules in hydrated environments. mdpi.com Theoretical studies have also explored the complexation processes involving tartrate and metal ions. atamanchemicals.comresearchgate.netosti.gov Furthermore, computational studies can investigate the influence of tartrate on crystal growth by simulating its sorption behavior on crystal surfaces. researchgate.net
Elucidation of Hydrogen Bonding Networks and Stability
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to study the molecular structure and interactions, including hydrogen bonding, within tartrate compounds. researchgate.netresearchgate.net These studies can help confirm the formation of intramolecular hydrogen bonding and analyze the stability of the molecule. researchgate.net The conformational component of internal energy for tartrate anions within crystal structures has been evaluated using computational methods, indicating differences in stability between conformers in different polymorphs. acs.org
Computational studies also investigate the role of hydrogen bonding in the stability of various chemical systems, providing a broader context for understanding its importance in this compound structures. nih.govcore.ac.uk
Determination of Reaction Free Energy Profiles for Catalytic Pathways
Computational chemistry plays a crucial role in understanding reaction mechanisms and determining reaction free energy profiles for catalytic pathways involving tartrates. While direct computational studies specifically detailing the reaction free energy profiles for catalytic pathways of this compound itself were not extensively found, the principles and applications of such computational methods in catalysis involving related tartrate species or similar organic molecules are well-established.
Catalysts provide alternative reaction routes with lower activation energies, thereby increasing reaction rates. rsc.orgpurdue.edu Computational analysis can support proposed reaction mechanisms and determine activation energies. acs.org For example, in the cobalt(II)-catalyzed oxidation of potassium sodium tartrate by hydrogen peroxide, the cobalt catalyst provides an alternative route with a lower activation energy. rsc.orgpurdue.edu This homogeneous catalysis involves the formation of a green activated complex where cobalt(III) bonds to the tartrate ion, facilitating the oxidation. rsc.orgpurdue.edu The catalyst is regenerated as cobalt(III) is reduced back to cobalt(II). rsc.orgpurdue.edu
Computational studies, often employing methods like DFT or QM/MM (Quantum Mechanics/Molecular Mechanics), are used to calculate energy profiles along reaction coordinates to understand the step-by-step process of a catalytic reaction. biorxiv.org These calculations can identify intermediates and transition states, providing insights into the energy barriers of different steps. biorxiv.org For instance, computational analysis has been used to study the degradation of other organic molecules by hydrogen peroxide, supporting proposed mechanisms and calculating activation energies that align with experimental data. acs.org
Determining reaction free energy profiles computationally involves calculating the energy of reactants, intermediates, transition states, and products along a reaction pathway. This allows for the identification of the rate-limiting step and a deeper understanding of how a catalyst influences the reaction kinetics. researchgate.net While specific free energy profiles for this compound's direct catalytic reactions require dedicated computational studies, the methodologies used for similar organic transformations and catalytic processes are applicable. biorxiv.orgresearchgate.net
The study of catalytic pathways often involves understanding how the catalyst interacts with the substrate, the formation of intermediate species, and the energy changes throughout the reaction. purdue.eduresearchgate.net Computational modeling provides a powerful tool to explore these aspects at a molecular level, complementing experimental observations. researchgate.net
Coordination Chemistry and Metal Ligand Interactions of L Tartrate
Fundamental Principles of L-Tartrate Metal Complexation
The complexation of L-tartrate with metal ions is influenced by factors such as pH, metal ion identity, and the presence of other ligands. L-tartaric acid can exist in different ionic forms depending on the pH, ranging from the neutral molecule to the fully deprotonated tartrate dianion (L-tart). The tartrate dianion (C₄H₄O₆²⁻) is particularly adept at coordinating metal centers due to the presence of two carboxylate groups and two hydroxyl groups, offering a variety of potential donor atoms.
Studies on the complex formation of L-tartaric acid with d-electron metal ions like copper(II), cobalt(II), and nickel(II) have been conducted using techniques such as potentiometry and spectroscopy. These studies have provided insights into the types of complexes formed and their stability in aqueous solutions. For instance, with copper(II) ions, both monomeric and dimeric complex forms have been observed. mdpi.com The degree of deprotonation of L-tartaric acid, which is influenced by pH, plays a significant role in the types of complexes formed, especially at low pH values where protonated forms may be observed with some metal ions. mdpi.com
L-tartaric acid's ability to coordinate, chelate, or bridge metal centers, coupled with its pH-dependent ionization states, makes it a flexible ligand in coordination chemistry. rsc.org It also contains functional groups capable of participating in non-covalent interactions that can stabilize the resulting structures. rsc.org
Characterization of Coordination Geometries and Binding Modes
L-tartrate exhibits a wide array of ligation or binding possibilities to metal centers, contributing to the structural diversity of its metal complexes. iucr.org The coordination geometry around the metal center and the specific binding mode of the L-tartrate ligand are crucial in determining the properties of the resulting complex.
In many structures, the L-tartrate ligand bridges transition metal centers, leading to the formation of extended polymeric structures or discrete dinuclear complexes. rsc.org The tartrate ligand can display various coordination modes, including bis(bidentate) and hexadentate modes, involving both carboxylate and hydroxyl oxygen atoms. mdpi.com For example, in some lanthanide-based metal-organic frameworks, tartrate ligands have been shown to bridge metal atoms through a five-member chelating ring and monodentate carboxylate oxygen atoms, exhibiting a tridentate coordination mode. mdpi.com Other observed modes include bis(bidentate) and hexadentate coordination, involving multiple oxygen atoms from the carboxylate and hydroxyl groups to bridge several metal centers. mdpi.com
The coordination sphere around metal ions in L-tartrate complexes can vary. For instance, in a homochiral dinuclear L-tartrate-chromium(III) complex anion, the chromium(III) ions are bridged by two tartrate anions and chelated by bipyridine molecules, with an octahedral coordination sphere around chromium(III). rsc.org Barium L-tartrate shows a ninefold coordination for the barium ion, where the tartrate groups link through Ba...O contacts to form a three-dimensional network. iucr.org Six of the oxygen atoms involved in the coordination form five- and six-membered chelate rings. iucr.org In a hydrated zinc(II) tartrate complex, the zinc(II) atom adopts an octahedral geometry, chelated by tartrate ligands through hydroxyl and carboxylate groups, and also coordinated by a non-chelating carboxylate oxygen atom and a water molecule. researchgate.net The tartrate ligands in this complex adopt μ₄- and μ₂-coordination modes. researchgate.net
The specific arrangement of the tartrate ligand can lead to different structural features, such as helical chains in some coordination polymers. researchgate.net The conformation of the tartrate anion and the cation environment are important factors influencing the crystalline structure and properties of tartrate salts. iucr.org
Investigation of Complexation Equilibria and Formation Constants
Understanding the complexation equilibria and determining the formation constants are essential for characterizing the stability of metal-L-tartrate complexes in solution. Potentiometric titrations are a common method used to determine the acidity and stability constants of these complexes. scirp.org
The stability constants of tartrate complexes with various metal ions, including thallium(I), lanthanum, and several divalent metal ions, have been determined using potentiometric measurements. sioc-journal.cn These studies often require careful control of ionic strength and pH, and the use of appropriate background electrolytes to minimize unwanted interactions. sioc-journal.cn
For lanthanide ions like europium and terbium, solvent extraction and radiotracer techniques have been employed to study metal-tartrate ion association in water. cdnsciencepub.com These investigations have identified the formation of 1:1 and 1:2 metal:ligand complex species and estimated their stability constants. cdnsciencepub.com
The stability of binary copper(II) complexes with ligands like tartrate is influenced by the basicity of the carboxylate and hydroxyl groups. scirp.org In ternary systems involving copper(II), a heteroaromatic N base, and an O donor ligand like tartrate, increased stability has been observed for mixed ligand complexes. scirp.org
Below is a table summarizing some reported stability constants for metal-tartrate complexes:
| Metal Ion | Ligand | Species Formed | log β (Overall Stability Constant) | Conditions | Source |
| Cu(II) | L-Tartrate | Monomeric, Dimeric | - | Aqueous solution, Potentiometry | mdpi.com |
| Ni(II) | L-Tartrate | Monomeric, Hydroxy | - | Aqueous solution, Potentiometry | mdpi.com |
| Co(II) | L-Tartrate | Monomeric | - | Aqueous solution, Potentiometry | mdpi.com |
| Eu(III) | L-Tartrate | 1:1, 1:2 | Estimated | Aqueous solution, Solvent extraction | cdnsciencepub.com |
| Tb(III) | L-Tartrate | 1:1, 1:2 | Estimated | Aqueous solution, Solvent extraction | cdnsciencepub.com |
| Cu(II) | L-Tartrate | 1:1 | Determined | Aqueous solution (I=0.1 M, NaNO₃, 25°C) | scirp.org |
| Various | Tartrate | - | Determined | Potentiometric measurements | sioc-journal.cn |
Intercalation and Heterogenization of L-Tartrate in Materials Science
The ability of L-tartrate to form complexes with metal ions can be exploited in materials science, particularly in the development of hybrid materials through intercalation and heterogenization. Layered Double Hydroxides (LDHs), with their positively charged layers and exchangeable interlayer anions, serve as suitable host materials for intercalating organic anions like L-tartrate. sci-hub.se, rsc.org
Incorporation into Layered Double Hydroxides (LDHs) as Chiral Scaffolds
L-tartrate anions can be intercalated into the interlayer space of LDHs, such as Mg/Al LDHs, to create chiral hybrid materials. researchgate.net This intercalation process allows for the immobilization of the chiral ligand within a solid matrix. LDHs are attractive for this purpose due to their ease of synthesis, unique structure, and ability to host various organic and biomolecules in their interlayer space. sci-hub.se, bohrium.com
The intercalation of L-tartrate into LDHs can be achieved through methods like ion exchange. researchgate.net The resulting materials can serve as chiral scaffolds, providing a controlled environment for subsequent reactions or metal coordination. The arrangement of the intercalated tartrate anions within the LDH interlayer space can be influenced by factors such as the solvent used during the intercalation reaction. researchgate.net
Influence of Ligand Orientation on Metal Center Coordination and Catalysis
The orientation of the intercalated L-tartrate ligand within the LDH interlayer space can significantly impact its coordination to metal centers and, consequently, the catalytic activity and selectivity when the material is used as a heterogeneous catalyst.
Studies have shown that controlling the arrangement of tartrate anions in the interlayer region, for example, in a perpendicular-standing or flat-lying orientation, affects the coordination modes available to metal centers subsequently introduced into the material. researchgate.net For instance, when L-tartrate anions were intercalated into Mg/Al LDHs and then coordinated to Ti(IV) centers, the orientation of the tartrates influenced the observed Ti-tartrate coordination modes. researchgate.net Perpendicular-standing interlayer tartrates were found to exhibit multiple coordination modes, while flat-lying tartrates showed a more limited binding mode. researchgate.net
This control over ligand orientation and subsequent metal coordination within the LDH structure is a strategy for heterogenizing asymmetric metal-complex catalysts. researchgate.net The specific coordination environment created by the oriented chiral ligand can influence the catalytic performance, including both activity and enantioselectivity, in reactions such as asymmetric sulfoxidation. researchgate.net
Asymmetric Catalysis Mediated by Metal-L-Tartrate Complexes
Metal complexes incorporating chiral ligands like L-tartrate are widely used as catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds. nih.gov, sigmaaldrich.com The chirality of the L-tartrate ligand is transferred to the metal center's coordination environment, creating a chiral catalyst that can selectively favor the formation of one enantiomer over the other in a chemical reaction.
One of the earliest and most successful examples of asymmetric catalysis utilizing a tartrate ligand is the Sharpless asymmetric epoxidation, which employs a titanium-tartrate complex as the catalyst. nih.gov, pnas.org This method has been applied for the synthesis of chiral epoxides, which are important building blocks in organic synthesis. nih.gov The titanium tartrate catalyst has been used to generate key chiral starting materials and in diastereoselective elaborations. pnas.org
Metal-L-tartrate complexes can mediate various types of asymmetric transformations. The design of chiral ligands and metal complexes has been a significant area of research, leading to the development of highly effective asymmetric catalytic systems. sigmaaldrich.com The stereochemistry of the metal complex, influenced by the chiral ligand, plays a crucial role in achieving high enantioselectivity. acs.org
The use of L-tartrate as a chiral ligand in coordination with transition metals has been demonstrated to form effective catalysts for asymmetric reactions, showing improvements in reaction yields and selectivity compared to non-chiral counterparts. Pre-immobilization of chiral ligands like L-tartrate onto solid supports such as LDHs is a strategy for heterogenizing these asymmetric catalysts, potentially offering advantages in terms of catalyst recovery and reuse. researchgate.net
Enantioselective Transformations (e.g., Epoxidation, Sulfoxidation, Hydrogenation, Aldol (B89426), Michael Additions)
L-tartrate and its derivatives are widely employed as chiral ligands in asymmetric catalysis to promote enantioselective transformations. These reactions are crucial for synthesizing enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries.
Epoxidation: The Sharpless asymmetric epoxidation is a prominent example where titanium(IV) complexes with chiral tartaric acid esters, such as diethyl tartrate (DET), catalyze the enantioselective epoxidation of allylic alcohols using tert-butyl hydroperoxide (TBHP) as the oxidant. nih.govwhiterose.ac.uk This system demonstrates high asymmetric induction and consistent enantiofacial selectivity depending on the tartrate ester enantiomer used. whiterose.ac.uk While the exact structure of the active catalyst species has been debated, binuclear titanium-tartrate complexes have been proposed. whiterose.ac.uk Metal-organic frameworks (MOFs) incorporating L-tartrate as a chiral ligand have also been synthesized and explored for applications including enantioselective catalysis. oup.com
Sulfoxidation: Chiral titanium-tartrate catalysts have been investigated for the asymmetric sulfoxidation of prochiral sulfides to chiral sulfoxides. whiterose.ac.ukresearchgate.netresearchgate.net Studies have shown that immobilizing Ti-tartrate complexes on supports like layered double hydroxides (LDHs) can lead to effective heterogeneous catalysts for asymmetric sulfoxidation, yielding high enantioselectivity. researchgate.netrsc.org The arrangement of tartrate ligands within the support structure can influence the coordination to the metal center and subsequently impact catalytic activity and enantioselectivity. researchgate.net
Hydrogenation: Chiral ligands derived from L-tartrate have been utilized in asymmetric hydrogenation reactions. Metal complexes formed with these ligands can act as effective catalysts for the enantioselective reduction of various substrates, including ketones and olefins.
Aldol and Michael Additions: L-tartrate derivatives have also found application as chiral ligands or auxiliaries in asymmetric carbon-carbon bond formation reactions such as Aldol and Michael additions. rsc.orgiranchembook.ir These reactions are fundamental in organic synthesis for constructing complex molecules with defined stereochemistry. For instance, L-leucine-modified layered double hydroxides have shown catalytic activity and stereoselectivity in aldol dimerization. rsc.org
Chiral Induction Mechanisms and Synergistic Effects of Chiral Centers
The chiral induction in reactions catalyzed by metal complexes of L-tartrate arises from the inherent chirality of the tartrate ligand. When L-tartrate coordinates to a metal center, it creates a chiral environment around the metal. This chiral environment influences the approach and orientation of prochiral substrates, leading to the preferential formation of one enantiomer over the other. acs.orgrsc.org
The mechanism of chiral induction often involves the formation of specific diastereomeric transition states between the chiral metal-tartrate complex and the substrate. The energy difference between these transition states dictates the enantioselectivity of the reaction. The rigid structure of certain chiral backbones in ligands, potentially influenced by tartrate coordination, can enforce chiral induction at the metal center.
Synergistic effects between multiple chiral centers within a catalytic system can further enhance enantioselectivity. This can involve the interplay between the chiral centers of the tartrate ligand, the metal center (if it becomes a stereogenic center upon coordination), and potentially other chiral components of the catalyst or reaction environment. acs.orgnih.gov For example, in some catalytic systems, the combination of a chiral ligand and a specific metal can lead to a synergistic effect that significantly improves enantiomeric excess compared to using the chiral ligand or metal alone. Spatial confinement within chiral frameworks, such as MOFs, can also work synergistically with chiral amplification to enhance enantioselectivity by controlling substrate orientation. acs.org Research also suggests that synergistic effects between chiral selectors and external stimuli can play a role in enantioselective processes. researchgate.net
Chiral Recognition, Enantioseparation, and Supramolecular Chirality
Mechanisms of Chiral Recognition in Tartrate Systems
Chiral recognition in systems involving tartrate, including Sodium L-tartrate, relies on the formation of transient diastereomeric complexes between the chiral tartrate species and the enantiomers being recognized or separated. These complexes exhibit different stabilities and physical properties, which form the basis for separation. Multiple interaction mechanisms contribute to this recognition process. mdpi.com
Ion-Pair Formation Principles in Enantioselective Separations
Ion-pair formation is a key principle in enantioselective separations utilizing tartrate derivatives. In techniques like high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), charged chiral selectors, such as complexes formed by tartrate esters and boric acid, interact electrostatically with charged analytes. researchgate.netnih.govnih.gov The differences in the stability or strength of the ion pairs formed with each enantiomer lead to differential migration or retention times, enabling separation. For instance, a di-n-butyl L-tartrate-boric acid complex has been shown to act as a chiral ion-pair selector in nonaqueous capillary electrophoresis for the enantioseparation of basic analytes. nih.gov Mass spectrometry studies have confirmed the formation of negatively charged tartrate-boric acid complexes that act as the real chiral selectors in these ion-pair enantioseparations. nih.gov The nonaqueous environment can be more favorable for ion-pair formation, enhancing chiral recognition. researchgate.netnih.gov
Proton-Assisted Enantioselective Binding Phenomena
Proton-assisted binding can play a crucial role in the enantioselective recognition mediated by tartrate complexes. Studies on antimony(III)-D, L-tartrate complexes have revealed remarkable proton-assisted enantioselective molecular recognition phenomena with amino acids. amanote.comacs.orgnih.gov It has been inferred that the chiral selector requires association with a proton to become enantioselective; the dianionic selector itself may not exhibit enantiomeric discrimination capacity. amanote.comacs.orgnih.gov This highlights the importance of the protonation state of the tartrate species in facilitating chiral recognition through specific binding interactions. This observation has been consistent in both solution-phase and gas-phase experiments. amanote.comacs.org
Influence of Analyte Molecular Structure on Chiral Resolution
The molecular structure of the analyte significantly influences chiral resolution in tartrate-based separation systems. The nature and arrangement of functional groups on the analyte determine the types and strengths of interactions (e.g., hydrogen bonding, π-π interactions, steric effects, ionic interactions) that can occur with the chiral tartrate selector. mdpi.comresearchgate.netsigmaaldrich.com These interactions contribute to the differential binding or complex formation with the enantiomers. For example, in the enantioseparation of amino alcohols using a di-n-amyl L-tartrate-boric acid complex, the effect of the molecular structure of the amino alcohols on enantioseparation was discussed in terms of molecular interactions, with ion-pair interactions being considered a key factor for superior chiral recognition capability. researchgate.net The presence of a primary amino group, for instance, can be fundamental for inclusion-complexation with certain chiral selectors like modified crown ethers, and nonpolar substituents on the asymmetric center can also have a strong influence. bio-rad.com
Supramolecular Self-Assembly Driven by L-Tartrate Chirality
L-tartrate, including as part of this compound, can act as a chiral source to direct the self-assembly of molecules into complex supramolecular architectures with defined chirality. This process involves the translation of molecular chirality into supramolecular handedness through noncovalent interactions. uni-muenchen.deresearchgate.netresearchgate.net
Formation of Helical Architectures and Chiral Amplification
L-tartrate can induce the formation of helical architectures in self-assembling systems. For example, achiral cationic gemini (B1671429) surfactants can self-assemble into multilamellar twisted ribbons with a specific handedness when L-tartrate is present as a chiral counterion. uni-muenchen.deacs.org This occurs due to the chiral conformation induced in the achiral molecules by the tartrate. acs.org Mixing L- and D-tartrate enantiomers in varying ratios can result in helices with continuously changing pitches and widths. acs.org This demonstrates how the chirality of tartrate can dictate the handedness and morphology of the resulting supramolecular structures. Chirality transfer from the tartrate counterions to achiral amphiphiles has been evidenced, with the chiral arrangement of tartrate molecules at the bilayer surface influencing the supramolecular chirality. uni-muenchen.denih.gov The pitch of the resulting ribbons can be tuned by varying the enantiomeric excess of the chiral anion. uni-muenchen.de This phenomenon is related to chiral amplification, where a small chiral bias can lead to a large helix-sense excess in the supramolecular assembly. acs.orgxmu.edu.cn
Fabrication of Chiral Vesicle Systems and Enantioselective Recognition
L-tartrate can also be involved in the fabrication of chiral vesicle systems capable of enantioselective recognition. Chiral amphiphilic molecules can self-assemble into vesicles, and the presence of chiral tartrate can influence the properties and recognition capabilities of these vesicles. researchgate.net For instance, vesicles self-assembled from certain chiral amphiphilic oxacalix amanote.comarene amanote.comtriazine derivatives have shown a response to the sodium salts of D- and L-tartrate, as monitored by techniques like dynamic light scattering (DLS). researchgate.net This indicates that the vesicles can differentiate between the tartrate enantiomers. The intrinsic nature of supramolecular interactions allows for the translation of molecular-level interactions to the microscopic level, which can be amplified in macroscopic behavior, such as changes in vesicle size or morphology upon interaction with different enantiomers. researchgate.net
Conformational Dynamics of Tartrate Dianions in Ordered Assemblies
The tartrate dianion plays a critical role in the formation and conformational dynamics of ordered supramolecular assemblies, particularly when complexed with non-chiral amphiphiles. Studies have shown that chiral tartrate counterions can induce chirality at a supramolecular level in assemblies formed by dicationic gemini amphiphiles. researchgate.netuni-muenchen.de This chiral induction mechanism involves specific anion-cation recognition and the induction of conformationally labile chirality within the cations. researchgate.netuni-muenchen.de
The presence of tartrate dianions influences the morphology and dimensions of these supramolecular structures, leading to the formation of twisted ribbons, helical ribbons, and tubules. researchgate.netuni-muenchen.de The handedness of these helical structures is dependent on the chirality of the tartrate used (L- or D-). researchgate.net Furthermore, the twist pitch of the ribbons can be continuously tuned by varying the enantiomeric excess of the tartrate. researchgate.net
Research on a this compound-chromium(III) compound, Na[Cr₂(bpy)₂(L-tart)₂H]·9H₂O, provides insight into the conformational behavior of tartrate dianions within crystalline assemblies. This compound crystallizes in the monoclinic space group P2 and contains dinuclear complex anions where two chromium(III) ions are bridged by two tartrate anions. rsc.org The complex anion adopts a boat conformation, stabilized by intramolecular resonance-assisted hydrogen bonding. rsc.org This ordered assembly exhibits reversible structural transformations depending on relative humidity, accompanied by water loss and uptake. rsc.org Despite these structural changes, the core structure of the complex anion appears insensitive to humidity variations. rsc.org
The conformational dynamics within these ordered assemblies, driven by factors such as counterion interactions, temperature, and humidity, highlight the intricate relationship between molecular chirality and supramolecular architecture. researchgate.netrsc.org
L-Tartrate as a Chiral Auxiliary and Synthon in Asymmetric Organic Synthesis
L-Tartrate and its derivatives are widely recognized and utilized as effective chiral auxiliaries and synthons in asymmetric organic synthesis. iaea.orgnih.govtcichemicals.commdpi.comresearchgate.netacs.orgicjs.usptfarm.pl Their availability in enantiomerically pure forms makes them valuable resources for introducing and controlling stereochemistry during chemical transformations. nih.govmdpi.com The use of tartrate esters, for instance, offers advantages in providing convenient access to enantiomerically pure materials and unambiguously setting two stereocenters in a target molecule. nih.gov
As a chiral auxiliary, L-tartrate derivatives are covalently attached to a substrate, influencing the stereochemical outcome of subsequent reactions. tcichemicals.comdu.ac.in After the desired stereocenter is formed, the chiral auxiliary is typically cleaved off. du.ac.in This approach is particularly useful for introducing asymmetry into achiral substrates. tcichemicals.comdu.ac.in
As a synthon, L-tartrate provides a pre-existing chiral framework that can be incorporated into a larger molecule, serving as a building block with defined stereochemistry. nih.govresearchgate.net This "chiral pool" strategy leverages naturally occurring chiral compounds like tartaric acid as starting materials for the synthesis of more complex chiral molecules. tcichemicals.comicjs.usptfarm.pl
Stereoselective Construction of Chiral Centers in Complex Molecules
L-Tartrate derivatives are instrumental in the stereoselective construction of chiral centers in a wide range of complex molecules. Their ability to direct the stereochemical outcome of reactions is exploited in various asymmetric transformations. researchgate.netacs.orgmsu.edu
One notable application is in stereoselective alkylation reactions of tartrate derivatives. researchgate.net These reactions can proceed with high diastereoselectivity, allowing for the controlled introduction of alkyl groups adjacent to the existing stereocenters of the tartrate framework. researchgate.net
Tartrate derivatives are also employed in asymmetric aldol (B89426) reactions, where a chiral enolate derived from a tartrate can react with an aldehyde or ketone to form new chiral centers with controlled relative and absolute stereochemistry. msu.edu The stereochemical outcome can be influenced by factors such as the choice of metal counterion and reaction conditions. msu.edu
Furthermore, tartrate esters are key components in chiral catalysts used for enantioselective reactions, such as the Sharpless asymmetric epoxidation, which utilizes titanium tartrate catalysts to achieve high enantiomeric excess in the epoxidation of allylic alcohols. icjs.usmsu.edu This demonstrates the ability of tartrate derivatives to facilitate the formation of new chiral centers with high selectivity.
Role in the Synthesis of Enantiomerically Pure Bioactive Compounds
The application of L-tartrate as a chiral auxiliary and synthon is particularly significant in the synthesis of enantiomerically pure bioactive compounds and natural products. nih.govtcichemicals.commdpi.comresearchgate.neticjs.usptfarm.pl Many pharmaceuticals and biologically active molecules are chiral, and their biological activity is often dependent on their absolute configuration. tcichemicals.com Access to enantiomerically pure compounds is therefore crucial for pharmaceutical research and development. nih.govtcichemicals.com
Tartaric acid and its derivatives have been successfully employed in the synthesis of numerous bioactive molecules. For example, (+)-diethyl-L-tartrate has been used as a chiral template in the synthesis of panaxydol (B150440) and panaxytriol, natural products containing 1,2-diol subunits. nih.gov The synthesis of thromboxane (B8750289) B₂ also begins from diethyl-L-tartrate, utilizing a sequence that establishes the necessary chirality. nih.gov Tartrate-derived synthons have also been used in the synthesis of cinatrin C₁ and C₃, as well as sphingofungin F. nih.gov
Advanced Analytical Methodologies in Sodium L Tartrate Research
Chromatographic Techniques for Chiral Analysis
Chromatographic methods are widely used for the separation and analysis of tartrate species, particularly for assessing chiral purity.
High-Performance Liquid Chromatography (HPLC) for Tartrate Species
HPLC is a powerful technique for the separation and quantification of organic acids, including tartaric acid and its salts. Reversed-phase HPLC with UV-Vis detection is a common approach for the analysis of organic acids like tartaric acid. srce.hrajpaonline.com For effective separation of low molecular weight and polar organic acids, a 100% aqueous buffer is often required as the mobile phase. srce.hr
Studies have demonstrated the application of HPLC for the determination of tartaric acid in various samples, such as fruit juices and nectars. srce.hr An isocratic reversed-phase HPLC method using a C18 column and a mobile phase of 0.01M potassium dihydrogen phosphate (B84403) buffer (pH 2.6) has been developed for the quantitative measurement of tartaric acid. ajpaonline.com This method utilized a UV/visible detector set at 210 nm. ajpaonline.com
HPLC is also employed in the chiral analysis of tartaric acid derivatives. For instance, a method using a chiral stationary phase column (Chiral PAK IA) with a mobile phase of n-heptane, isopropanol, and trifluoroacetic acid has been developed to determine the chiral purity of dibenzoyl-L-tartaric acid (L-DBTA), a derivative of L-tartaric acid. nih.gov This method achieved a resolution greater than 1.5 between the L-DBTA and D-DBTA enantiomers. nih.gov
HPLC methods have also been developed for the determination of tartrate salts in pharmaceutical formulations, such as butorphanol (B1668111) tartrate. A reversed-phase HPLC method using a C18 column and a mobile phase of sodium acetate (B1210297) buffer and acetonitrile (B52724) has been established for the simultaneous determination of butorphanol tartrate and ondansetron (B39145) hydrochloride. akjournals.com
Capillary Electrophoresis (CE) for Enantioseparations
Capillary Electrophoresis (CE) is another high-performance separation technique complementary to HPLC, offering advantages such as lower sample and reagent consumption and higher separation efficiency for chiral analysis. nih.gov Enantioseparation in CE is often achieved using chiral selectors added to the background electrolyte. bio-rad.comsemanticscholar.org
Ligand-exchange CE is a common mode for the enantioseparation of compounds containing complexing moieties near the chiral center, such as hydroxyl or carboxyl groups, which are present in tartaric acid. semanticscholar.org This method typically involves the formation of ternary complexes between the analyte enantiomers, a metal ion (often Cu(II)), and a chiral selector. semanticscholar.orgnih.gov The differences in the stability of these complexes lead to differential migration velocities and thus separation of the enantiomers. chromatographyonline.com
Research has explored the use of various chiral selectors in CE for tartaric acid enantioseparation. Copper(II) complexes of L-tartaric acid have been successfully applied as chiral selectors for the separation of amino alcohol drugs. semanticscholar.org Another study demonstrated the enantioseparation of tartaric acid using ligand-exchange CE with Cu(II) and L-hydroxyproline as the chiral selector, achieving a resolution of 1.9. nih.gov The background electrolyte in this method was composed of CuCl2, trans-4-hydroxy-L-proline, and ε-aminocaproic acid. nih.gov
Novel chiral ionic liquids based on L-tartrate have also been investigated as sole chiral selectors in CE, showing improved enantioseparation performance compared to conventional L-tartaric acid. researchgate.net These L-tartrate-based ionic liquids preferred a weak acid buffer with a high proportion of methanol (B129727) for optimal separation. researchgate.net
CE methods have been applied to the analysis of tartaric acid enantiomers in real samples like wine and grape samples, where primarily L-tartaric acid was detected. nih.gov
Here is a summary of some CE enantioseparation conditions for tartaric acid:
| Chiral Selector | Metal Ion | Background Electrolyte | pH | Capillary Type | Detection | Resolution (Rs) | Ref. |
| L-hydroxyproline | Cu(II) | 7 mM CuCl2, 14 mM trans-4-hydroxy-L-proline, 100 mM ε-aminocaproic acid | 5 | Polyacrylamide-coated | Contactless conductivity | 1.9 | nih.gov |
| D-quinic acid | Cu(II) | 1 mM copper(II) sulfate (B86663), 10 mM D-quinic acid | 5.0 | Not specified | Photometric (250 nm) | ~1.3 | researchgate.net |
| (1R,2R)-(-)-1,2-diaminocyclohexane (R-DACH) | None | 65% v/v ethanol, 35% v/v aqueous 30 mM R-DACH, 75 mM phosphoric acid | 5.1 | Bare fused silica (B1680970) | Photometric (200 nm) | ~1 | researchgate.net |
| Tetraalkylammonium L-tartrate ILs | None | 150 mM boric acid in 80-90% methanol | 4.5 | Not specified | Not specified | Improved | researchgate.net |
Mass Spectrometric Approaches for Molecular Recognition Studies
Mass spectrometry (MS), particularly when coupled with ionization techniques like electrospray ionization (ESI), is a valuable tool for studying tartrate species and their interactions.
Electrospray Ionization Mass Spectrometry (ESI-MS)
ESI-MS is a soft ionization technique that allows for the analysis of polar and thermally labile compounds like tartrates, often producing protonated or deprotonated molecules and adduct ions. ESI-MS has been used to analyze tartaric acid, revealing characteristic ions. researchgate.net
Studies have employed ESI-MS to investigate the stability of tartrate dianions in the gas phase and the effect of adduction with species like sodium ions. ru.nlnih.gov These studies suggest that the L-tartrate dianion is more thermodynamically stable than the meso stereoisomer and that association with species like Na+ can help stabilize the dianion. ru.nlnih.gov ESI-MS analysis of antimony(III)-tartrate complexes has also shown the formation of adducts with solvent reaction products generated during the ionization process. nih.gov
ESI-MS can be coupled with HPLC (LC-ESI/MS) for the identification and characterization of tartrate-related compounds and impurities. This hyphenated technique has been used to identify impurities in pharmaceutical substances like rivastigmine (B141) tartrate. nih.gov
Tandem Mass Spectrometry (MS/MS) for Binding Characterization
Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting selected ions and analyzing the resulting product ions. MS/MS can be used to study the fragmentation pathways of tartrate ions and their complexes.
The kinetic method, utilizing ESI-MS/MS, has been applied for the chiral quantification of tartaric acid isomers (D-, L-, and meso-tartaric acid) in mixtures. rsc.orgnih.gov This method involves the in-situ formation of metal complexes (e.g., with Ni(II) or Co(II)) with the tartaric acid isomers and a reference ligand, followed by collision-induced dissociation (CID). rsc.org By quantifying the fragmentation rates of these complexes, the relative abundance of the tartaric acid enantiomers can be determined. rsc.org
MS/MS experiments have been conducted to measure the energy required to induce dissociation of tartrate dianions and their adducts with protons and sodium ions, providing insights into their gas-phase stability. ru.nlnih.gov These studies indicated that the sodium adduct of racemic tartrate dissociated at lower collisional energy, and decomposition proceeded via C-C bond dissociation. ru.nlnih.gov
LC-ESI/MS/MS has been successfully used for the identification and characterization of unknown impurities in rivastigmine tartrate, providing structural information based on the fragmentation patterns of the impurities. nih.gov
Potentiometric Titration for Quantitative Analysis
Potentiometric titration is a quantitative analytical technique that measures the potential difference across an electrode as a titrant is added to a solution. This method can be used to determine the concentration of acidic or basic species, including tartaric acid.
Potentiometric titration has been applied for the determination of tartaric acid in various matrices, such as grape juices. oup.com A linear algebraic method applied to the potentiometric titration of a mixture of tartaric and malic acids allows for the determination of individual concentrations. oup.com This method can also be used to determine tartaric acid and the sum of malic and citric acids in grape juice. oup.com
Potentiometric titrimetry has also been employed for the simultaneous determination of tartaric acid, citric acid, and total carbonate in samples like antacids. psu.edursc.org The method involves the potentiometric titration of the sample and the application of a linear algebraic method to analyze the titration data. psu.edursc.org
Potentiometric titrations are also used to study the complexation of tartaric acid with metal ions. Titration curves can provide information about the formation of binary and ternary complexes, and stability constants can be determined from the titration data. researchgate.netresearchgate.net Studies have investigated the complexation of tartaric acid with divalent transition metal ions like Cu2+, Ni2+, Co2+, and Zn2+ using potentiometric techniques. researchgate.net
Here is an example of data that might be obtained from potentiometric titration studies of tartaric acid complexation:
| Metal Ion | Ligand 1 | Ligand 2 (Tartaric Acid) | Complex Stoichiometry (Metal:Ligand 1:Ligand 2) | log K (Stability Constant) | Ref. |
| Cu2+ | Gallic acid | Tartaric acid | 1:1:1 | Not specified in snippet | researchgate.net |
| Cu2+ | Not applicable | Tartaric acid | 1:2 | 5.11 (under neutral conditions) | researchgate.net |
Methodological Aspects of Karl Fischer Titration for Moisture Determination (as a Primary Standard)
Sodium L-tartrate dihydrate (Na₂C₄H₄O₆ · 2H₂O) is widely recognized and utilized as a primary standard for Karl Fischer titration. wikipedia.orgebi.ac.ukfishersci.atcarlroth.comlobachemie.commt.comsigmaaldrich.comfishersci.co.ukatamanchemicals.comatamanchemicals.com This technique is a common and accurate method for determining the water content in various substances. wikipedia.orgebi.ac.ukmt.comhoneywell.com The suitability of sodium tartrate dihydrate as a primary standard stems from its crystal structure, which reliably incorporates a precise amount of water. wikipedia.orgebi.ac.ukatamanchemicals.comatamanchemicals.com The theoretical water content of sodium tartrate dihydrate is 15.66%. sigmaaldrich.comfishersci.co.ukhoneywell.com
Using sodium tartrate dihydrate as a primary standard in Karl Fischer titration allows for the accurate determination of the titer (water equivalent) of the Karl Fischer reagent. mt.comhoneywell.com The titer indicates the amount of water that can be titrated by a specific volume of the reagent. honeywell.com By titrating a precisely weighed amount of sodium tartrate dihydrate, the actual water content is measured, and this value is used to standardize the Karl Fischer reagent. mt.comhoneywell.com This standardization is a critical step before analyzing samples with unknown water content. mt.com
One advantage of using sodium tartrate dihydrate compared to pure water for titer determination is that it allows for the use of a larger sample size (e.g., 150-200 mg for titer 5 reagents), which significantly reduces errors associated with weighing small quantities of pure water. honeywell.com However, a potential limitation is its limited solubility in methanol, a common solvent in Karl Fischer titration (approximately 100 mg/30 mL). honeywell.com This can necessitate refilling the titration cell for each individual determination. honeywell.com To improve solubility, the addition of substances like Hydranal-Solvent or a mixture of methanol and Hydranal-Solvent is recommended if sodium tartrate dihydrate cannot be replaced by liquid standards. honeywell.com The accurate determination of the titer requires the standard to be completely dissolved at the end of the titration. honeywell.com
Sodium tartrate dihydrate used as a certified reference material for Karl Fischer titration typically has a water content of 15.66%, determined by techniques such as loss on drying at 150°C. sigmaaldrich.comatamanchemicals.comatamanchemicals.com These materials are often prepared from high-purity reagents and analyzed in accredited calibration laboratories. sigmaaldrich.comatamanchemicals.comatamanchemicals.com They are used for the standardization of volumetric Karl Fischer titrants according to pharmacopeial standards like the European Pharmacopoeia (Ph.Eur.) chapter 2.5.12 and the United States Pharmacopeia <921>, as well as ISO 760. sigmaaldrich.com
Data Table: Properties of this compound Dihydrate relevant to Karl Fischer Titration
| Property | Value | Source(s) |
| Chemical Formula | C₄H₄Na₂O₆ · 2H₂O | americanelements.comsigmaaldrich.com |
| Molar Mass (Dihydrate) | 230.08 g/mol | wikipedia.orgfishersci.atsigmaaldrich.comfishersci.cathermofisher.kr |
| Theoretical Water Content | 15.66% | sigmaaldrich.comfishersci.co.ukhoneywell.com |
| Solubility in Water | Soluble (290 mg/ml at 20°C) | atamanchemicals.comatamanchemicals.comfishersci.cathermofisher.kr |
| Solubility in Ethanol | Insoluble | atamanchemicals.comatamanchemicals.comfishersci.ca |
| CAS Number (Dihydrate) | 6106-24-7 | wikipedia.orgfishersci.atsigmaaldrich.comthermofisher.kr |
| PubChem CID (Dihydrate) | 131855972, 517351 | fishersci.atamericanelements.comfishersci.ca |
Microscopic and Light Scattering Techniques for Material Characterization
Microscopic and light scattering techniques are valuable tools for characterizing the physical properties of materials like this compound, including their morphology, nanostructure, particle size, and size distribution. These techniques provide insights crucial for understanding material behavior and performance in various applications.
Scanning Electron Microscopy (SEM) for Morphology
Scanning Electron Microscopy (SEM) is a widely used technique for examining the surface morphology and microstructure of materials at high resolution. malvernpanalytical.comresearchgate.netmdpi.com SEM can provide detailed images of the shape, size, and surface features of sodium tartrate crystals or particles.
Studies involving sodium tartrate have utilized SEM to investigate its effect on the morphology of other materials. For instance, sodium tartrate has been used as an additive or complexing agent in the preparation of various substances, and SEM has been employed to characterize the resulting morphology. In the study of magnesium carbonate precipitation, sodium tartrate concentration was found to have a significant effect on the morphology of the carbonate products, as observed by SEM. grafiati.com Similarly, SEM has been used to characterize the morphology of iron sulphide thin films prepared in the presence of sodium tartrate as a complexing agent, showing that solution concentration influenced grain size. researchgate.net SEM images have also been used to show the morphology of strontium tartrate crystals, revealing a plate-like structure with layered deposition growth. primescholars.com The technique is also used to assess the morphology of nanoparticles in various formulations, often alongside DLS. mdpi.comjove.com
SEM provides high depth of field, making it suitable for studying complex microstructures. primescholars.com Sample preparation for SEM can involve cutting samples in liquid nitrogen and coating them with a conductive material like gold or platinum. mdpi.com
Transmission Electron Microscopy (TEM) for Nanostructure Elucidation
Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of the internal structure and nanostructure of materials. mdpi.com TEM is particularly useful for visualizing nanoparticles and their detailed morphology.
While direct studies focusing solely on the nanostructure of bulk this compound using TEM were not explicitly found, TEM is a standard technique for characterizing nanoparticles synthesized using tartrate compounds or in processes where sodium tartrate plays a role. For example, TEM has been used to confirm the spherical shape and determine the particle size of tartrate-capped silver nanoparticles. researchgate.net It has also been employed to characterize the morphology and size of gold nanoparticles and nanodendritic structures synthesized using sodium citrate (B86180) and polyethylene (B3416737) glycol. researchgate.net The technique is also used in characterizing the morphology and size range of exosomes, showing spherical shapes with a unimodal size distribution. tandfonline.com
TEM can reveal detailed features at the nanoscale, providing crucial information about the internal arrangement and fine structure of materials. mdpi.com
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS) or Quasi-Elastic Light Scattering (QELS), is a technique used to measure the size and size distribution of particles, typically in the submicron range, dispersed in a liquid. malvernpanalytical.commdpi.comusp.orgmdpi.comhoriba.com DLS measures the random fluctuations in the intensity of scattered light caused by the Brownian motion of particles. tandfonline.commdpi.comhoriba.com From these fluctuations, the diffusion coefficient of the particles is determined, which is then used to calculate the hydrodynamic particle size using the Stokes-Einstein equation. horiba.com
DLS is a valuable tool for characterizing the particle size distribution of various systems, including nanoparticles and dispersed systems like emulsions and suspensions. mdpi.comjove.comusp.orghoriba.com The technique provides information on the average hydrodynamic diameter and the broadness of the size distribution, often represented by the polydispersity index (PDI). mdpi.comjove.comusp.org A low PDI value indicates a narrow size distribution and a homogeneous preparation. mdpi.comjove.comtandfonline.comusp.org
Studies have utilized DLS to characterize the particle size in formulations where sodium tartrate might be present or involved in the synthesis process. For instance, DLS has been used to determine the size distribution profile of nanoparticles in various formulations, revealing average hydrodynamic diameters and PDI values. mdpi.comjove.comtandfonline.com The technique is highly sensitive and cost-effective, and it does not typically require chemical fixation or labeling, allowing for sample recovery. tandfonline.com However, DLS results can be influenced by factors such as the density of the particle suspension and interactions between particles. tandfonline.comusp.org
Data Table: Examples of Particle Size and Polydispersity Index (PDI) determined by DLS in related studies
| Sample Type | Average Particle Size (nm) | PDI | Source |
| Tartrate-capped silver nanoparticles | 11 - 27 | Not specified | researchgate.net |
| Nanoliposomes | 155 | 0.168 | jove.com |
| Serum-derived exosomes (Ultracentrifugation) | 212, 212.9 | 0.0477 | tandfonline.com |
| Nanoparticles (AEM-CS formulations) | 211–269 | 0.279–0.485 | mdpi.com |
| Copper nanoparticles (various conditions) | 48.1 - 121.9 | Not specified | rdd.edu.iq |
Future Research Directions and Perspectives on Sodium L Tartrate
Design and Synthesis of Novel Organometallic and Hybrid Materials
The application of Sodium L-tartrate as a building block for novel materials is a burgeoning field of research. Its ability to form stable complexes with a variety of metal ions is being exploited for the creation of advanced organometallic and hybrid materials with tailored properties.
This compound dibasic dihydrate is a key precursor in the synthesis of solid-state M-L compounds, where M represents bivalent metal ions such as Mn, Fe, Co, Ni, Cu, and Zn, and L is the tartrate ligand. sigmaaldrich.comatamanchemicals.com These compounds are of interest for their potential applications in magnetism, catalysis, and as porous materials. A significant area of research involves the preparation of copper (II) and cobalt (II) tartrate complexes, which can undergo thermal decomposition to yield metal oxide nanoparticles. sigmaaldrich.comatamanchemicals.com This method provides a straightforward route to producing nanomaterials with controlled size and morphology, which are crucial for applications in electronics and energy storage.
Furthermore, research into organometallic nonlinear optical (NLO) materials has identified promising candidates derived from tartrates. For instance, Sodium bitartrate monohydrate has been synthesized and grown as single crystals. researchgate.net Characterization of these crystals has revealed their potential for NLO applications due to their specific crystal structure and optical properties. researchgate.net
| Material Class | Precursor | Synthesis Method | Potential Applications |
| Solid-State M-L Compounds | This compound, Bivalent Metal Ions | Complexation Reaction | Magnetism, Catalysis, Porous Materials |
| Metal Oxide Nanoparticles | Copper (II) and Cobalt (II) tartrate complexes | Thermal Decomposition | Electronics, Energy Storage |
| Nonlinear Optical Crystals | Sodium bitartrate monohydrate | Slow Cooling Method | Photonics, Optical Devices |
Development of Advanced Chiral Catalysts with Enhanced Enantioselectivity
The inherent chirality of L-tartrate makes it an invaluable scaffold for the development of asymmetric catalysts. Future research is focused on creating more efficient and highly selective chiral catalysts for a range of chemical transformations.
A key area of investigation is the use of tartaric acid and its derivatives in the synthesis of chiral ligands for asymmetric metal catalysis. researchgate.net These ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. The rigidity and stereocenters of the tartrate moiety are expected to lead to highly ordered transition states, resulting in improved stereoselectivity. researchgate.net
The development of chiral Brønsted base catalysts is another promising avenue. nih.govelsevierpure.com Conceptually new catalysts consisting of two different organobase functionalities are being designed, where one acts as an organosuperbase and the other as a substrate recognition site. nih.gov This dual-functionality approach aims to overcome limitations in the scope of pronucleophiles applicable to enantioselective reactions. nih.govelsevierpure.com
Moreover, the study of enzymes that interact with tartrate, such as L-tartrate dehydratase, provides insights into the principles of enantioselectivity. nih.govnih.govbiorxiv.org Understanding how these enzymes achieve their remarkable stereospecificity can inform the design of synthetic catalysts that mimic their function. nih.govnih.gov
| Catalyst Type | Design Principle | Key Feature | Goal |
| Asymmetric Metal Catalysts | Chiral ligands from tartaric acid | Rigid tartrate scaffold | Highly ordered transition states for enhanced stereoselectivity |
| Chiral Organosuperbase Catalysts | Dual organobase functionalities | Cooperative function of two organobases | Broader utility in asymmetric organic synthesis |
| Bio-inspired Catalysts | Mimicking enzymatic stereospecificity | Active site architecture inspired by enzymes like L-tartrate dehydratase | High enantioselectivity in synthetic systems |
Predictive Modeling and Data-Driven Approaches in L-Tartrate Chemistry
The integration of computational tools and data science is set to revolutionize the study of L-tartrate chemistry. Predictive modeling and data-driven approaches are being developed to accelerate the discovery of new materials and catalysts and to gain a deeper understanding of their behavior.
Data-driven modeling is emerging as a powerful tool to understand complex relationships in organic chemistry, such as how a catalyst's structure relates to enantioselectivity. nih.gov By leveraging machine learning and artificial intelligence, researchers can build models that predict the outcomes of reactions, screen for optimal catalysts, and identify promising new molecular structures. nih.govchimia.ch
In the context of enantioselective catalysis, informatics-guided workflows are being developed to accelerate the discovery and optimization of catalysts. chimia.ch These workflows involve creating in silico libraries of catalysts, encoding them with molecular descriptors, and using machine learning algorithms to predict their performance. This approach can significantly reduce the experimental effort required to identify highly selective catalysts. chimia.ch
Furthermore, data-driven modeling is being applied in pharmaceutical processes, including drug discovery and manufacturing. mdpi.comictinnovations.org These methods can be adapted to model the behavior of L-tartrate-derived compounds and materials, aiding in the design of new drugs and the optimization of their synthesis.
| Approach | Application in L-Tartrate Chemistry | Desired Outcome |
| Machine Learning for Catalyst Discovery | Predicting enantioselectivity of L-tartrate-derived catalysts | Accelerated identification of optimal catalysts |
| Quantitative Structure-Activity Relationship (QSAR) | Modeling the properties of L-tartrate-based materials | Design of materials with tailored functionalities |
| Computational Drug Discovery | Predicting the biological activity of L-tartrate derivatives | Identification of new therapeutic agents |
Exploration of New Supramolecular Assemblies and Functional Materials
The ability of this compound to participate in non-covalent interactions, such as hydrogen bonding and coordination bonds, makes it an excellent candidate for the construction of supramolecular assemblies and functional materials.
Future research in this area will focus on designing and synthesizing novel supramolecular structures based on L-tartrate. These could include metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The chirality and functionality of the tartrate ligand can be used to control the dimensionality, porosity, and recognition properties of these assemblies.
The development of new functional materials from L-tartrate is also a key research direction. Building on the discovery of nonlinear optical properties in tartrate-based crystals, researchers will explore the synthesis of other materials with interesting optical, electronic, and magnetic properties. researchgate.net For example, the incorporation of L-tartrate into hybrid organic-inorganic perovskites could lead to new materials for solar cells and light-emitting diodes with unique chiroptical properties.
| Assembly/Material Type | Design Strategy | Potential Functionality |
| Metal-Organic Frameworks (MOFs) | Utilizing L-tartrate as a chiral linker | Enantioselective separation, asymmetric catalysis |
| Coordination Polymers | Self-assembly of L-tartrate and metal ions | Sensors, molecular recognition |
| Hybrid Perovskites | Incorporation of L-tartrate as a chiral component | Chiroptical devices, spintronics |
Q & A
Q. What are the standard spectroscopic and crystallographic methods for characterizing Sodium L-tartrate in laboratory settings?
this compound is typically characterized using X-ray crystallography to determine its crystal structure and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups like hydroxyl and carboxylate moieties. Nuclear magnetic resonance (NMR) spectroscopy (e.g., and ) is employed to confirm its stereochemical configuration. These methods should be cross-referenced with literature data for validation, particularly focusing on peak assignments and unit-cell parameters .
Q. How should this compound solutions be prepared and standardized for biochemical assays?
Solutions should be prepared in ultrapure water to avoid ionic interference. Standardization involves gravimetric analysis to verify concentration, followed by pH adjustment using calibrated electrodes. For reproducibility, document temperature during preparation and use certified reference materials for calibration. Experimental protocols should align with established guidelines for solution handling in enzymatic or chiral resolution studies .
Q. What are the key physicochemical properties of this compound relevant to its role as a chiral resolving agent?
Critical properties include optical rotation (measured via polarimetry), solubility in polar solvents (e.g., water, ethanol), and thermal stability (analyzed via differential scanning calorimetry). Researchers should compare these properties with enantiomeric analogs (e.g., D-tartrate) to confirm chiral selectivity. Data must be contextualized with prior studies to ensure consistency in reported values .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across studies?
Conduct a systematic review of existing literature to identify variables affecting solubility, such as temperature, solvent purity, and measurement techniques (e.g., gravimetric vs. spectroscopic methods). Perform controlled experiments under standardized conditions, using high-purity solvents and calibrated equipment. Meta-analysis tools can statistically reconcile conflicting data, emphasizing confidence intervals and error margins .
Q. What experimental design principles are critical for studying this compound’s role in asymmetric catalysis?
Employ multivariable experimental designs (e.g., factorial or response surface methodology) to optimize reaction parameters like pH, temperature, and catalyst loading. Include controls with racemic mixtures to benchmark enantiomeric excess. Use chiral HPLC or circular dichroism to quantify catalytic efficiency. Ensure replication and blinding to minimize bias in data interpretation .
Q. What advanced methodologies are recommended for analyzing this compound’s thermodynamic stability under extreme conditions?
Combine accelerated stability testing (e.g., high-temperature/pressure chambers) with thermogravimetric analysis (TGA) to assess decomposition kinetics. Pair with computational modeling (e.g., density functional theory) to predict degradation pathways. Validate findings using synchrotron-based techniques for real-time structural analysis. Publish raw datasets to facilitate cross-study validation .
Q. How can researchers address contradictions in literature regarding this compound’s hygroscopicity and its impact on experimental reproducibility?
Implement controlled humidity experiments using environmental chambers, documenting mass changes via microbalance measurements. Compare results across multiple batches of the compound, noting supplier-specific purity levels. Use multivariate regression to isolate humidity effects from other variables. Transparent reporting of storage conditions and handling protocols is essential .
Methodological Best Practices
- Literature Integration : Cross-reference findings with authoritative databases (e.g., SciFinder, PubMed) and prioritize peer-reviewed studies over preprint repositories .
- Data Transparency : Share raw spectroscopic, crystallographic, and thermodynamic data in open-access repositories, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .
- Bias Mitigation : Use double-blinding in experimental setups and pre-register study protocols to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
